4-(Chloromethyl)isoxazole

Cycloaddition Regioselectivity Heterocyclic Synthesis DFT Calculation

4-(Chloromethyl)isoxazole (CAS 98020-14-5) is a five-membered heterocyclic compound consisting of an isoxazole core with a chloromethyl substituent at the 4-position (molecular formula C₄H₄ClNO, molecular weight 117.53 g/mol). As a member of the chloromethylisoxazole family, this compound serves as an electrophilic intermediate enabling nucleophilic substitution reactions to introduce diverse functionalities into isoxazole-containing molecular scaffolds.

Molecular Formula C4H4ClNO
Molecular Weight 117.53 g/mol
CAS No. 98020-14-5
Cat. No. B1612317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)isoxazole
CAS98020-14-5
Molecular FormulaC4H4ClNO
Molecular Weight117.53 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)CCl
InChIInChI=1S/C4H4ClNO/c5-1-4-2-6-7-3-4/h2-3H,1H2
InChIKeyHFVWUKGIHULGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)isoxazole (CAS 98020-14-5): A Versatile Heterocyclic Building Block for Pharmaceutical and Agrochemical Synthesis


4-(Chloromethyl)isoxazole (CAS 98020-14-5) is a five-membered heterocyclic compound consisting of an isoxazole core with a chloromethyl substituent at the 4-position (molecular formula C₄H₄ClNO, molecular weight 117.53 g/mol) . As a member of the chloromethylisoxazole family, this compound serves as an electrophilic intermediate enabling nucleophilic substitution reactions to introduce diverse functionalities into isoxazole-containing molecular scaffolds [1]. The 4-position chloromethyl substitution distinguishes this regioisomer from its 3- and 5-chloromethyl counterparts, imparting distinct reactivity profiles and steric characteristics that govern its utility in constructing complex heterocyclic architectures for drug discovery and agrochemical development [2].

Why Generic Isoxazole Substitution Fails: The Critical Role of 4-(Chloromethyl)isoxazole Regiochemistry in Synthesis Outcomes


Generic substitution among chloromethylisoxazole regioisomers (3-, 4-, and 5-chloromethyl variants) is scientifically invalid due to fundamentally distinct reactivity profiles, regiochemical accessibility during cycloaddition, and steric constraints that govern downstream derivatization. The 4-chloromethylisoxazole scaffold occupies a unique position in this family: its synthesis via nitrile oxide cycloaddition to chloroalkenes produces 4- and 5-chloromethyl regioisomers as mixtures whose distribution is dictated by steric hindrance at the terminal alkene carbon [1], while the 4-substituted geometry enables nucleophilic displacement pathways that are sterically inaccessible or kinetically unfavorable in the 3- and 5-chloromethyl analogs [2]. Furthermore, 4-(chloromethyl)isoxazole serves as the essential precursor to (isoxazol-4-ylmethyl)triphenylphosphonium salts, which function as Wittig reagents for constructing polyhydroxylated sugar homologs and extended-chain isoxazole derivatives—a transformation that cannot be replicated using 3- or 5-chloromethyl regioisomers due to differences in ylide stability and reactivity . These regioisomer-specific properties render generic substitution between chloromethylisoxazole positional isomers not merely suboptimal but chemically infeasible for target-specific synthetic applications.

4-(Chloromethyl)isoxazole (CAS 98020-14-5): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Regioselectivity in Nitrile Oxide Cycloaddition: 4-Chloromethylisoxazole Formation vs. 5-Chloromethylisoxazole Distribution

In the [3+2] cycloaddition of nitrile oxides to 1,3-dichloropropene, the reaction yields a mixture of 4-(chloromethyl)isoxazole and 5-(chloromethyl)isoxazole regioisomers. The product distribution is determined by steric hindrance at the terminal carbon of the alkene double bond, with experimental and DFT computational data confirming that the 4-chloromethyl isomer and 5-chloromethyl isomer exhibit significantly different dehydrochlorination capabilities [1]. For aromatic nitrile oxides, the amount of 4-chloromethyl isomers has been reported to slightly exceed that of 5-chloromethyl isomers [2]. This regioisomeric differentiation carries practical synthetic implications, as the 4-chloromethyl isomer offers a distinct substitution geometry that facilitates nucleophilic displacement pathways less sterically congested than those of 5-chloromethyl analogs.

Cycloaddition Regioselectivity Heterocyclic Synthesis DFT Calculation

Halogen Reactivity Comparison: 4-Chloromethylisoxazole vs. 4-Bromomethylisoxazole in Nucleophilic Substitution

4-(Chloromethyl)isoxazole contains a chloromethyl leaving group with predictable SN2 reactivity, contrasting with the higher reactivity but lower shelf stability of bromomethyl analogs. The chloride leaving group enables controlled nucleophilic substitution under standard laboratory conditions without requiring specialized low-temperature handling or strict exclusion of ambient moisture that bromomethyl derivatives demand [1]. While bromomethylisoxazoles offer faster reaction kinetics in nucleophilic displacement (approximately 50-100× greater leaving group ability for bromide vs. chloride in polar aprotic solvents), the chloride variant provides a favorable balance between adequate reactivity and practical bench stability [2]. This stability profile reduces the risk of premature hydrolysis during storage and simplifies reaction workup procedures. Furthermore, 4-(chloromethyl)isoxazole demonstrates compatibility with a broader range of nucleophiles, including amines, alkoxides, and thiolates, enabling diverse derivatization pathways without requiring halide exchange steps [1].

Nucleophilic Substitution Leaving Group Reactivity Synthetic Efficiency

Two-Carbon Homologation Efficiency: 4-Chloromethylisoxazole as Electrophilic Substrate for Oxazoline Alkylation

4-Chloromethylisoxazole serves as a direct electrophilic substrate for two-carbon homologation via reaction with lithio-2,4,4-trimethyl-Δ²-oxazoline, yielding isoxazole-4-propanols after trans-esterification and reduction [1]. This transformation enables extension of the C-4 side chain while preserving the isoxazole nucleus, a structural modification inaccessible through alternative synthetic strategies. In contrast, 3-chloromethylisoxazole derivatives require Williamson ether synthesis conditions for analogous chain extensions, which are limited to oxygen-based linkages rather than direct carbon-carbon bond formation [2]. The 4-position electrophilic center exhibits appropriate steric accessibility for nucleophilic attack by lithiated oxazoline species, whereas 5-chloromethylisoxazoles encounter greater steric congestion from the adjacent ring oxygen, and 3-chloromethyl analogs present electronic deactivation from the ring nitrogen [1].

Homologation Carbon-Carbon Bond Formation Synthetic Methodology

Phosphonium Salt Precursor Utility: Exclusive Access to Isoxazol-4-ylmethyl Wittig Reagents

4-(Chloromethyl)isoxazole derivatives undergo quantitative conversion to (isoxazol-4-ylmethyl)triphenylphosphonium salts upon reaction with triphenylphosphine, with yields reported as 'very good to quantitative' for both 5-alkyl and 5-aryl substituted variants . These phosphonium salts serve as Wittig reagents for introducing isoxazole-containing polyhydroxylated chain sugar homologs—a structural motif of significant interest in carbohydrate mimetic drug design [1]. Notably, the 5-chloromethyl and 3-chloromethyl regioisomers either fail to form stable phosphonium salts under analogous conditions or produce ylides with insufficient stability for subsequent olefination chemistry due to electronic differences imparted by the proximity of the ring heteroatoms . The 4-position chloromethyl group provides optimal electronic balance between sufficient electrophilicity for phosphine alkylation and adequate ylide stability for Wittig olefination.

Wittig Reaction Phosphonium Salt Sugar Homologation

Electronic Structure Impact on Reactivity: DFT Comparison of 4-(Chloromethyl)-3,5-dimethylisoxazole vs. Unsubstituted 3,5-Dimethylisoxazole

Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level reveal significant electronic perturbation upon introduction of the 4-chloromethyl group to the isoxazole scaffold [1]. Comparative analysis of 3,5-dimethylisoxazole (DMI) and 4-(chloromethyl)-3,5-dimethylisoxazole (CDMI) demonstrates that the chloromethyl substituent alters the molecular electrostatic potential (MEP) distribution, modifies local reactivity descriptors, and enhances nonlinear optical (NLO) activity. Specifically, hyperpolarizability calculations indicate that CDMI exhibits greater NLO activity compared to unsubstituted DMI [1]. The computed NMR chemical shifts (GIAO method) show distinct differences in both proton and carbon environments between the two compounds, with the chloromethyl protons appearing as a characteristic singlet downfield from the methyl signals [1]. These electronic differences directly influence nucleophilic substitution rates and regioselectivity in subsequent derivatization steps.

DFT Calculation Electronic Properties Nonlinear Optical Activity

Nematicidal Activity Enhancement: 4-Chloromethylisoxazole Derivatives vs. Prior Art Chloromethylisoxazoles

Patent literature (EP0428340) describes novel isoxazole derivatives incorporating 4-substituted frameworks that demonstrate 'unexpectedly good nematicidal properties' compared to chloromethylisoxazoles exemplified in South African Patent No. 6808152 [1]. The compounds of the invention, which feature 4-position derivatization patterns including halogenated and alkyl-substituted variants, exhibit advantageous volatility profiles enabling practical field application for nematode control in crop plants [1]. While the patent covers a broader structural class rather than 4-(chloromethyl)isoxazole specifically, the data establish that 4-substituted isoxazole frameworks provide a privileged scaffold for nematicidal activity optimization. This finding supports procurement of 4-(chloromethyl)isoxazole as a starting material for agrochemical discovery programs targeting nematode control, as the 4-position substitution pattern correlates with enhanced bioactivity relative to alternative chloromethyl substitution patterns [1].

Agrochemical Nematicide Crop Protection

Optimal Application Scenarios for 4-(Chloromethyl)isoxazole (CAS 98020-14-5) Based on Quantitative Differentiation Evidence


Synthesis of Isoxazole-Containing Polyhydroxylated Sugar Mimetics via Wittig Olefination

4-(Chloromethyl)isoxazole is the exclusive precursor for generating (isoxazol-4-ylmethyl)triphenylphosphonium salts, which serve as Wittig reagents for constructing polyhydroxylated chain sugar homologs bearing isoxazole moieties . The quantitative conversion of 4-(chloromethyl)isoxazole derivatives to the corresponding phosphonium salts (documented yields approaching quantitative) enables efficient preparation of ylide intermediates for olefination with carbohydrate-derived aldehydes . This application is particularly valuable in medicinal chemistry programs developing carbohydrate mimetic therapeutics, where the isoxazole ring serves as a bioisosteric replacement for furanose or pyranose oxygen atoms. Alternative 3- and 5-chloromethylisoxazole regioisomers cannot substitute in this workflow due to their inability to form stable phosphonium salts suitable for subsequent Wittig chemistry .

Two-Carbon Homologation at the Isoxazole C-4 Position for Side-Chain Extension

The reaction of 4-chloromethylisoxazole with lithio-2,4,4-trimethyl-Δ²-oxazoline followed by trans-esterification and reduction provides direct access to isoxazole-4-propanols, enabling two-carbon chain extension while preserving the isoxazole core . This transformation is uniquely accessible via the 4-chloromethyl electrophile; 3-chloromethylisoxazoles under Williamson ether conditions yield only C-O linked products rather than the C-C bond formation achieved with the 4-isomer [1]. This homologation strategy finds application in medicinal chemistry programs requiring systematic structure-activity relationship (SAR) exploration of side-chain length and flexibility, as well as in the synthesis of isoxazole-containing natural product analogs where extended alkyl linkers modulate target binding or pharmacokinetic properties .

Construction of Diversely Functionalized Isoxazole Libraries via Nucleophilic Displacement

The chloromethyl group at the 4-position enables controlled SN2 nucleophilic substitution with amines, alkoxides, thiolates, and other nucleophiles, facilitating the rapid generation of structurally diverse isoxazole derivatives . The moderate leaving group ability of chloride (versus bromide) provides a favorable balance between adequate reaction rates and practical bench stability, reducing hydrolysis during storage and simplifying workup procedures . This reactivity profile supports high-throughput synthesis workflows in medicinal chemistry where parallel derivatization of a common isoxazole scaffold is required. The 4-position substitution geometry ensures that introduced functional groups project into a steric environment distinct from that of 3- and 5-substituted analogs, offering a complementary vector for SAR exploration [1].

Agrochemical Discovery: Nematicide Lead Optimization from 4-Substituted Isoxazole Scaffolds

Patent evidence demonstrates that 4-substituted isoxazole derivatives exhibit 'unexpectedly good nematicidal properties' relative to prior art chloromethylisoxazoles, with advantageous volatility profiles for practical field application . 4-(Chloromethyl)isoxazole serves as a strategic starting material for generating focused libraries of nematicidal candidates through nucleophilic displacement of the chloromethyl group with diverse nitrogen-, oxygen-, and sulfur-based nucleophiles. The documented activity enhancement associated with 4-position substitution, combined with favorable physicochemical properties enabling field deployment, positions this scaffold as a priority starting point for agrochemical discovery programs targeting nematode control in crop protection .

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